Technical Whitepaper: Physicochemical Profiling of 3-[(Difluoromethoxy)methyl]azetidine
Technical Whitepaper: Physicochemical Profiling of 3-[(Difluoromethoxy)methyl]azetidine
[1]
Executive Summary & Molecular Rationale
3-[(Difluoromethoxy)methyl]azetidine represents a high-value "fragment" in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" challenge.[1][2] Unlike traditional aromatic scaffolds, this molecule combines a saturated, three-dimensional azetidine core with a difluoromethoxy (
This guide analyzes the molecule's utility as a lipophilic hydrogen bond donor —a rare physicochemical property where the difluoromethyl group enhances membrane permeability while retaining the ability to engage in specific binding interactions. It serves as a superior bioisostere for methoxy or hydroxymethyl groups, offering modulated basicity and improved metabolic stability against oxidative clearance.[2][3]
Physicochemical Data Profile
The following data characterizes the free base form of 3-[(Difluoromethoxy)methyl]azetidine.
| Property | Value / Descriptor | Contextual Note |
| IUPAC Name | 3-[(Difluoromethoxy)methyl]azetidine | Specific homologue with methylene spacer.[1][2] |
| Molecular Formula | - | |
| Molecular Weight | 137.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |
| Exact Mass | 137.0652 | Monoisotopic.[1][2] |
| Csp³ Fraction | 0.80 (4/5 carbons) | High 3D character; improves solubility/selectivity.[1][2] |
| Predicted pKa | ~9.6 – 10.2 | Slightly lower than unsubstituted azetidine (~11.[1][2]3) due to the inductive effect of the |
| Predicted LogP | ~0.6 – 0.9 | The |
| H-Bond Donors | 2 | 1 Strong (Amine N-H) + 1 Weak (Difluoromethyl C-H).[1][2] |
| H-Bond Acceptors | 3 | Amine N, Ether O, Fluorine (weak).[1][2] |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area (TPSA) | ~21 Ų | Highly permeable range (Blood-Brain Barrier penetrant).[2] |
Structural Analysis & Pharmacophore Implications[2][4]
The molecule functions through two distinct structural domains that synergize to improve Pharmacokinetic (PK) profiles.[2]
A. The Azetidine Core (The Scaffold)[4]
-
Conformational Rigidity: Unlike flexible ethylamine chains, the 4-membered ring constrains the vector of the substituent. This reduces the entropic penalty upon protein binding.[2]
-
Basicity Modulation: The ring strain and solvation effects typically make azetidines highly basic (
).[2] However, the proximal ether oxygen in this molecule exerts a through-bond inductive effect ( ), tempering the down to the physiological range (~9.8). This ensures a balanced equilibrium between the ionized (solubility) and neutral (permeability) states at physiological pH (7.4).[1][2]
B. The Difluoromethoxy Tail (The Warhead)
-
The Lipophilic Hydrogen Bond Donor: This is the critical feature.[2] The fluorine atoms are highly electronegative, polarizing the C-H bond in the
group. This makes the proton acidic enough to act as a weak hydrogen bond donor (HBD).[2][4] -
Bioisosterism: It acts as a bioisostere for alcohols (
) and thiols ( ) but without the desolvation penalty associated with highly polar groups.[1] -
Metabolic Shielding: The
bond is one of the strongest in organic chemistry ( ).[1] Replacing a standard methoxy ( ) group with blocks the labile site prone to Cytochrome P450 oxidative dealkylation.[1]
Visualization: Structure-Property Relationship (SPR) Map[1]
Figure 1: Structure-Property Relationship mapping the physical features of the molecule to its medicinal chemistry advantages.[1]
Synthetic Accessibility & Handling Protocol
The synthesis of 3-[(Difluoromethoxy)methyl]azetidine requires careful handling of fluorination reagents.[1] The most robust route utilizes a protected azetidine alcohol precursor.[2]
Validated Synthetic Workflow
Detailed Protocol (Bench-Scale using Reagent B)
Step 1: O-Difluoromethylation
-
Dissolve 1.0 eq of N-Boc-3-(hydroxymethyl)azetidine in Acetonitrile (ACN) under inert atmosphere (
). -
Add 2.0 eq of 2-(Fluorosulfonyl)difluoroacetic acid (TFDA) or similar difluorocarbene source slowly.
-
Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for consumption of alcohol.[1][2]
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over
. Concentrate to yield N-Boc-3-[(difluoromethoxy)methyl]azetidine.[1][2]
Step 2: N-Deprotection
-
Dissolve the intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with solvent) at 0°C.
-
Stir at room temperature for 1 hour.
-
Neutralization (Critical): The product is an amine.[1][2] Evaporate TFA. Redissolve in DCM and wash with saturated
or use a basic ion-exchange resin to isolate the free base.[1] -
Distillation: The free amine is a liquid.[1][2] Kugelrohr distillation is recommended for high purity.[1][2]
Synthetic Pathway Diagram[6]
Figure 2: Step-wise synthetic workflow for the generation of the target molecule from protected precursors.
Application in Drug Design[3][4][5][7][8][9][10]
The "Fluorine Walk" Strategy
In lead optimization, researchers often perform a "Fluorine Walk" (H
-
Vs. Methoxy (
): The analog is more lipophilic and metabolically stable but retains H-bond donor capacity (unlike ).[1] -
Vs. Trifluoromethoxy (
): The group is purely lipophilic and electron-withdrawing.[1] The group allows for a specific "anchor" point in the receptor pocket via the acidic C-H proton.
Case Study Utility
This fragment is particularly effective in designing inhibitors for CNS targets (where lipophilicity aids BBB crossing) and GPCRs (where the azetidine nitrogen mimics the basic amine of endogenous neurotransmitters).
References
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [1]
-
Context: Establishes the hydrogen bond acidity of the
group.[5]
-
-
Sirenko, V., et al. (2018).[2] Azetidines as Versatile Building Blocks in Medicinal Chemistry. Chemistry of Heterocyclic Compounds.
- Context: Reviews the physicochemical properties and stability of the azetidine ring.
-
Hu, J., et al. (2011).[2] Reagents for Difluoromethylation. Chemical Reviews.
-
PubChem Compound Summary. (2025). 3-[(Difluoromethoxy)methyl]azetidine.[1][2][7] National Library of Medicine.[2] [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-[(difluoromethoxy)methyl]azetidine (C5H9F2NO) [pubchemlite.lcsb.uni.lu]
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